6-Hydroxy-1,2-dimethylquinolin-1-ium iodide
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Overview
Description
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is a quinoline derivative with a hydroxyl group at the 6th position and two methyl groups at the 1st and 2nd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Hydroxylation: The resulting 1,2-dimethylquinolin-1-ium iodide is then hydroxylated at the 6th position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as DNA and proteins. The hydroxyl group at the 6th position enhances its binding affinity to these targets, leading to various biological effects. The compound can intercalate into DNA, disrupting its structure and function, which is crucial in its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylquinolin-1-ium iodide: Lacks the hydroxyl group at the 6th position, making it less reactive in certain biological applications.
1,4-Dimethylquinolin-1-ium iodide: Has a different substitution pattern, affecting its chemical and biological properties.
1,2,5-Trimethylpyrazin-1-ium iodide: A structurally similar compound with different functional groups, leading to distinct reactivity and applications.
Uniqueness
6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of the hydroxyl group at the 6th position, which significantly enhances its chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
797039-83-9 |
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Molecular Formula |
C11H12INO |
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1,2-dimethylquinolin-1-ium-6-ol;iodide |
InChI |
InChI=1S/C11H11NO.HI/c1-8-3-4-9-7-10(13)5-6-11(9)12(8)2;/h3-7H,1-2H3;1H |
InChI Key |
YYMPCKJYPUTOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)O)C.[I-] |
Origin of Product |
United States |
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